molecular formula C17H18N4O4 B10776953 [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde

[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde

Cat. No.: B10776953
M. Wt: 342.35 g/mol
InChI Key: WJVVKAKMNMCFFI-PSLIRLAXSA-N
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Description

[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde is a complex organic compound that features an indole moiety, an imidazole ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an imidazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution on the indole ring.

Major Products

    Oxidation: Formation of [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetic Acid.

    Reduction: Formation of [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde involves its interaction with specific molecular targets. The indole and imidazole moieties allow it to bind to various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-Acetic Acid: A plant hormone with a similar indole structure.

    Imidazole-4-Acetic Acid: A compound with a similar imidazole ring.

    Tryptophan: An amino acid with an indole side chain.

Uniqueness

[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde is unique due to its combination of an indole moiety, an imidazole ring, and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-(indol-3-ylidenemethyl)imidazol-1-yl]acetic acid

InChI

InChI=1S/C17H18N4O4/c1-9(22)15(18)16-20-13(17(25)21(16)8-14(23)24)6-10-7-19-12-5-3-2-4-11(10)12/h2-7,9,15,22,25H,8,18H2,1H3,(H,23,24)/t9-,15+/m1/s1

InChI Key

WJVVKAKMNMCFFI-PSLIRLAXSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=NC(=C(N1CC(=O)O)O)C=C2C=NC3=CC=CC=C32)N)O

Canonical SMILES

CC(C(C1=NC(=C(N1CC(=O)O)O)C=C2C=NC3=CC=CC=C32)N)O

Origin of Product

United States

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